![molecular formula C7H11NO2 B1492885 3-アザビシクロ[3.1.1]ヘプタン-1-カルボン酸 CAS No. 1628897-76-6](/img/structure/B1492885.png)

3-アザビシクロ[3.1.1]ヘプタン-1-カルボン酸

概要

説明

3-Azabicyclo[3.1.1]heptane-1-carboxylic acid is a chemical compound with the CAS Number: 1628783-92-5 . It is a white to yellow solid at room temperature . The compound has a molecular weight of 177.63 .

Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This method has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis

The molecular structure of 3-azabicyclo[3.1.1]heptane derivatives has been studied computationally for their potential as high-energy density compounds .Chemical Reactions Analysis

The core of 3-azabicyclo[3.1.1]heptane-1-carboxylic acid has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .Physical and Chemical Properties Analysis

3-Azabicyclo[3.1.1]heptane-1-carboxylic acid is a white to yellow solid . It has a molecular weight of 177.63 . The storage temperature is 2-8°C .科学的研究の応用

ベンゼンのバイオアイソスター

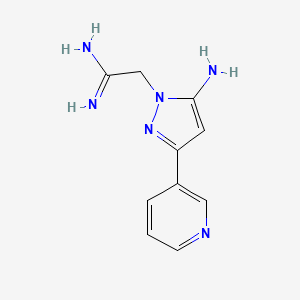

3-アザビシクロ[3.1.1]ヘプタンは、生物学的に活性な化合物のメタ置換ベンゼンのフラグメントを模倣することが提案されている . 両方のコアは、出口ベクトル間の角度(119-120°)、置換基間の距離(4.8-5.0 Å)、および物理化学的特性が類似していた .

ピリジンの飽和類似体

3-アザビシクロ[3.1.1]ヘプタンは、ピリジンの飽和類似体と見なすことができる . この特性により、ピリジンフラグメントを置き換えて、さまざまな構造に組み込むことができる .

抗ヒスタミン薬の開発

3-アザビシクロ[3.1.1]ヘプタンのコアは、ピリジン環の代わりに抗ヒスタミン薬ルパティジンの構造に組み込まれ、物理化学的特性が劇的に改善された .

一般的な合成

スピロ環状オキセタニルニトリルの還元による3-アザビシクロ[3.1.1]ヘプタンへの一般的なアプローチが開発された . この変換のメカニズム、範囲、およびスケーラビリティが研究された .

化学的性質

3-アザビシクロ[3.1.1]ヘプタン-1-カルボン酸塩酸塩の分子量は177.63であり、白から黄色までの固体である . 2-8°Cの温度で保管される .

市販の入手可能性

この化合物は市販されており、さまざまな化学薬品サプライヤーから購入できる . これは、さまざまな用途のために研究開発ラボで使用されている .

作用機序

Safety and Hazards

将来の方向性

The future directions of research on 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid could involve further exploration of its potential as a bioisostere in biologically active compounds . The compound’s core has already been incorporated into the structure of the antihistamine drug Rupatidine, leading to a dramatic improvement in physicochemical properties .

特性

IUPAC Name |

3-azabicyclo[3.1.1]heptane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-6(10)7-1-5(2-7)3-8-4-7/h5,8H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFNFJFXFLVBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(CNC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid particularly interesting for peptide engineering and drug design?

A1: 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid, also known as 3,5-methanonipecotic acid, stands out as a nonchiral β-amino acid with a constrained conformation []. This rigid structure can be incredibly valuable in peptide engineering and peptidomimetic drug design. By incorporating this building block, researchers can influence the flexibility and overall three-dimensional structure of peptides, potentially leading to enhanced stability, specific binding affinities, and improved pharmacological properties.

Q2: The research paper focuses on a novel synthesis method. Why is a scalable synthesis of this compound important?

A2: The development of a scalable synthesis for 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid is crucial for advancing its research and potential applications. The ability to produce this compound in larger quantities, as described in the paper [], allows for more extensive exploration of its properties and facilitates the development of peptidomimetics and other potential therapeutic agents. This gram-scale synthesis paves the way for further investigations into its biological activity, structure-activity relationships, and ultimately, its potential use in drug discovery and development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492802.png)

![2-Ethyl-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1492814.png)

![Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1492825.png)